molecular formula C13H17NO3 B8305070 Methyl morpholin-4-yl(phenyl)acetate

Methyl morpholin-4-yl(phenyl)acetate

Cat. No.: B8305070
M. Wt: 235.28 g/mol
InChI Key: OQBAEQLPABFYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl morpholin-4-yl(phenyl)acetate is an ester derivative combining a morpholine ring, a phenyl group, and an acetate backbone. Its structure features a methyl ester group (-COOCH₃) linked to a phenyl-substituted morpholine moiety. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of morpholine and ester groups in drug design .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-2-phenylacetate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12(11-5-3-2-4-6-11)14-7-9-17-10-8-14/h2-6,12H,7-10H2,1H3

InChI Key

OQBAEQLPABFYCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl morpholin-4-yl(phenyl)acetate with six structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Significance References
This compound ~C₁₃H₁₇NO₃ ~251.3 Morpholine, phenyl, methyl ester Pharmaceutical intermediate
Ethyl morpholin-4-yl acetate C₈H₁₅NO₃ 173.21 Ethyl ester, no phenyl group Starting material for synthesis
Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate C₉H₁₈N₂O₃ 202.25 Aminoethyl-morpholine, methyl ester Intermediate in bioactive molecule design
(2S)-1-(Morpholin-4-yl)propan-2-yl (2R)-methoxy(phenyl)acetate C₁₆H₂₂NO₄ 292.35 Chiral centers, methoxy-phenyl, propan-2-yl Chiral resolution studies
4-Fluoromethylfenidat (4F-MPH) C₁₄H₁₈FN₂O₂ 278.30 Fluorophenyl, piperidine ring Psychoactive substance
Ethyl (3-{2-[2-(morpholin-4-yl)pyrimidin-5-yl]vinyl}phenyl)acetate C₂₁H₂₅N₃O₃ 367.45 Pyrimidine, vinyl linkage Antidiabetic drug candidate
2-{2-Hydroxy-2-[3-(trifluoromethyl)phenyl]morpholin-4-yl}ethyl acetate C₁₆H₁₉F₃NO₄ 362.33 Trifluoromethylphenyl, hydroxy-morpholine Potential anti-inflammatory agent

Key Comparative Analysis

Solubility and Reactivity
  • Morpholine Ring Contribution : The morpholine group enhances solubility in polar solvents due to its oxygen atom acting as a hydrogen bond acceptor .
  • Fluorinated Derivatives : Compounds like 4F-MPH () and the trifluoromethyl-substituted analogue () exhibit increased lipophilicity, improving blood-brain barrier penetration and metabolic stability .
  • Ester Group Stability : Methyl/ethyl esters are prone to hydrolysis, but modifications (e.g., methoxy in ) can alter hydrolysis rates, affecting bioavailability .
Pharmacokinetic Profiles
  • Aminoethyl-morpholine derivatives () may form stable salts (e.g., dihydrochlorides), enhancing solubility for intravenous administration .
  • Trifluoromethyl groups () reduce oxidative metabolism, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.